molecular formula C8H5BrN2O2 B12865577 7-Bromo-3-nitro-1H-indole

7-Bromo-3-nitro-1H-indole

Cat. No.: B12865577
M. Wt: 241.04 g/mol
InChI Key: RIEWNWURERGRKC-UHFFFAOYSA-N
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Description

7-Bromo-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and nitro groups in this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-nitro-1H-indole typically involves the bromination and nitration of indole. One common method is the bromination of 3-nitroindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-nitro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Substituted indole derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Amino-indole derivatives.

    Oxidation Reactions: Oxidized indole derivatives with various functional groups.

Scientific Research Applications

7-Bromo-3-nitro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroindole: Lacks the bromine atom, affecting its reactivity and biological activity.

    5-Bromo-3-nitroindole: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.

Uniqueness

7-Bromo-3-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including synthetic chemistry, medicinal chemistry, and industrial applications.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-3-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5-7(11(12)13)4-10-8(5)6/h1-4,10H

InChI Key

RIEWNWURERGRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2[N+](=O)[O-]

Origin of Product

United States

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